N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide
CAS No.: 918662-97-2
Cat. No.: VC16900350
Molecular Formula: C18H21N5O
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918662-97-2 |
|---|---|
| Molecular Formula | C18H21N5O |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | N-[5-cyano-2-(hexylamino)pyrimidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C18H21N5O/c1-2-3-4-8-11-20-18-21-13-15(12-19)16(23-18)22-17(24)14-9-6-5-7-10-14/h5-7,9-10,13H,2-4,8,11H2,1H3,(H2,20,21,22,23,24) |
| Standard InChI Key | DSDAVJWMSSPURU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCNC1=NC=C(C(=N1)NC(=O)C2=CC=CC=C2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions.
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Cyano group (-CN): Positioned at the 5-carbon, enhancing electron-withdrawing effects and influencing reactivity.
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Hexylamino substituent (-NH-C₆H₁₃): A six-carbon alkyl chain at the 2-position, contributing to lipophilicity and membrane permeability.
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Benzamide group: Attached to the 4-carbon, enabling hydrogen bonding and π-π stacking interactions with biological targets .
The IUPAC name N-[5-cyano-2-(hexylamino)pyrimidin-4-yl]benzamide reflects this arrangement. The Standard InChI key (DSDAVJWMSSPURU-UHFFFAOYSA-N) confirms its unique stereochemical identity.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O |
| Molecular Weight | 323.4 g/mol |
| CAS Number | 918662-97-2 |
| XLogP3-AA (Lipophilicity) | Estimated 3.2 |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 4 (amide, cyano, pyrimidine N) |
| Rotatable Bonds | 7 |
These properties suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility, necessitating formulation optimization for biological studies .
Synthesis and Optimization
Reaction Pathway
The synthesis involves three stages:
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Pyrimidine Ring Formation: Condensation of benzoyl chloride with 2-amino-4-cyanopyrimidine under basic conditions.
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Hexylamino Substitution: Nucleophilic aromatic substitution (SNAr) at the 2-position using hexylamine in anhydrous DMF at 80°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity .
Critical Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80°C (Step 2) | ±15% yield |
| Solvent | DMF (Step 2) | Prevents hydrolysis |
| Reaction Time | 12 hr (Step 1), 6 hr (Step 2) | Maximizes conversion |
| Catalyst | K₂CO₃ (Step 2) | Enhances SNAr kinetics |
Deviations from these conditions reduce yields to <50%, as competing side reactions (e.g., cyano group hydrolysis) become prevalent .
Biological Activity and Mechanism
Enzymatic Targets
In vitro assays reveal inhibitory effects on:
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Cyclin-Dependent Kinase 2 (CDK2): IC₅₀ = 1.2 μM, disrupting cell cycle progression in cancer cells .
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Tankyrase (PARP5): IC₅₀ = 4.7 μM, impairing Wnt/β-catenin signaling in colorectal carcinoma models .
Pharmacodynamic Profile
| Model System | Effect Observed | EC₅₀ / ED₅₀ |
|---|---|---|
| HCT-116 (Colon) | G1 Phase Arrest | 5.8 μM |
| MDA-MB-231 (Breast) | Apoptosis Induction | 7.2 μM |
| Zebrafish Xenograft | Tumor Volume Reduction (62%) | 10 mg/kg |
Dose-dependent cytotoxicity correlates with ROS generation and mitochondrial membrane depolarization .
Applications in Drug Discovery
Anticancer Scaffold
Structural analogs of N-[5-cyano-2-(hexylamino)pyrimidin-4-yl]benzamide show promise in:
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Combination Therapies: Synergy with cisplatin (CI = 0.3) in ovarian cancer lines.
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Metastasis Suppression: Downregulation of MMP-9 (72%) and VEGF (68%) in murine models .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine H), 7.89–7.32 (m, 5H, benzamide), 3.44 (t, 2H, NH-hexyl), 1.55–1.22 (m, 10H, hexyl chain).
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IR (KBr): 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (amide C=O), 1590 cm⁻¹ (pyrimidine ring) .
| Method | Retention Time | Purity (%) |
|---|---|---|
| HPLC (C18, 70:30) | 6.7 min | 98.5 |
| UPLC-MS (ESI+) | 2.1 min | 99.1 |
Challenges and Future Directions
Current limitations include:
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Poor Bioavailability: LogP = 3.2 necessitates prodrug strategies.
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Off-Target Effects: 30% inhibition of CYP3A4 at 10 μM, risking drug-drug interactions.
Ongoing studies focus on:
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